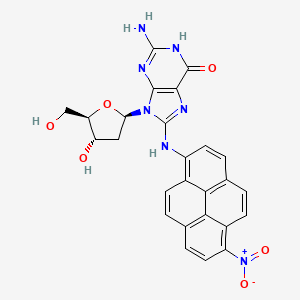
Guanosine, 2'-deoxy-8-((6-nitro-1-pyrenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is a modified nucleoside derivative. It is structurally related to guanosine, a nucleoside that is a building block of DNA. The modification involves the addition of a nitro-pyrene group, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- typically involves multi-step organic synthesis. The starting material is usually 2’-deoxyguanosine, which undergoes nitration to introduce the nitro group. This is followed by a coupling reaction with a pyrene derivative to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrene group can be substituted with other aromatic groups through nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.
Major Products
Oxidation: Amino derivatives of the compound.
Substitution: Various aromatic derivatives depending on the substituent used.
Hydrolysis: Degradation products including free guanine and pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- has several applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and dynamics.
Biology: Employed in fluorescence microscopy to visualize DNA and RNA structures.
Medicine: Investigated for its potential as a diagnostic tool in detecting genetic mutations and abnormalities.
Industry: Utilized in the development of biosensors and other analytical devices.
Wirkmechanismus
The compound exerts its effects primarily through its ability to intercalate into DNA and RNA structures. The nitro-pyrene group enhances its fluorescence properties, allowing it to be used as a molecular probe. It can bind to specific nucleic acid sequences, altering their conformation and stability. This interaction can be exploited to study various biological processes and detect genetic anomalies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine: The unmodified form of the compound.
8-Aminoguanosine: A derivative with an amino group instead of a nitro-pyrene group.
Pyrene-labeled nucleosides: Other nucleosides labeled with pyrene or its derivatives.
Uniqueness
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is unique due to its combination of a nucleoside with a nitro-pyrene group. This modification enhances its fluorescence properties and allows it to be used as a sensitive probe in various scientific applications. Its ability to intercalate into nucleic acids and alter their properties sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
113799-66-9 |
|---|---|
Molekularformel |
C26H21N7O6 |
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(6-nitropyren-1-yl)amino]-1H-purin-6-one |
InChI |
InChI=1S/C26H21N7O6/c27-25-30-23-22(24(36)31-25)29-26(32(23)19-9-17(35)18(10-34)39-19)28-15-7-3-11-2-6-14-16(33(37)38)8-4-12-1-5-13(15)20(11)21(12)14/h1-8,17-19,34-35H,9-10H2,(H,28,29)(H3,27,30,31,36)/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
ONCUKZLYVUMPIN-IPMKNSEASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



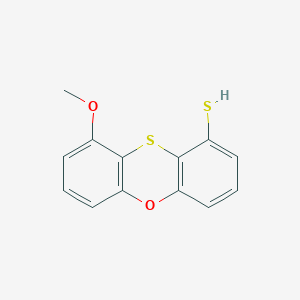
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
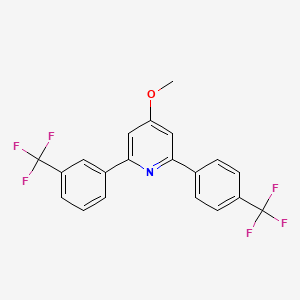
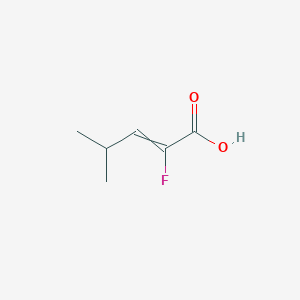

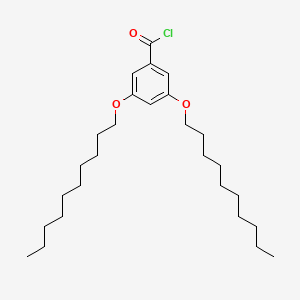
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


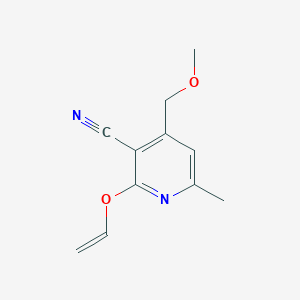
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
